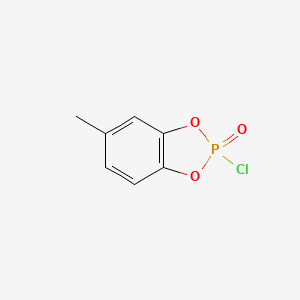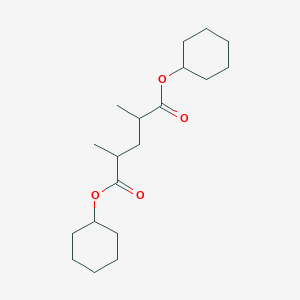
Dicyclohexyl 2,4-dimethylpentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl 2,4-dimethylpentanedioate is an organic compound with the molecular formula C19H32O4. It is a diester derived from 2,4-dimethylpentanedioic acid and cyclohexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl 2,4-dimethylpentanedioate typically involves the esterification of 2,4-dimethylpentanedioic acid with cyclohexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl 2,4-dimethylpentanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,4-dimethylpentanedioic acid and cyclohexanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Substitution: Nucleophiles (e.g., amines, alcohols), appropriate solvents, mild heating.
Major Products Formed
Hydrolysis: 2,4-dimethylpentanedioic acid and cyclohexanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dicyclohexyl 2,4-dimethylpentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and plasticizers, enhancing the properties of materials.
Mechanism of Action
The mechanism of action of dicyclohexyl 2,4-dimethylpentanedioate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from reducing agents.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexyl terephthalate: Another diester with similar applications in polymer production.
Dicyclohexyl adipate: Used as a plasticizer in various industrial applications.
Dicyclohexyl phthalate: Employed in the production of flexible plastics.
Uniqueness
Dicyclohexyl 2,4-dimethylpentanedioate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched structure provides enhanced stability and reactivity compared to linear diesters. This makes it particularly useful in specialized applications where stability and performance are critical.
Properties
CAS No. |
137768-94-6 |
|---|---|
Molecular Formula |
C19H32O4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
dicyclohexyl 2,4-dimethylpentanedioate |
InChI |
InChI=1S/C19H32O4/c1-14(18(20)22-16-9-5-3-6-10-16)13-15(2)19(21)23-17-11-7-4-8-12-17/h14-17H,3-13H2,1-2H3 |
InChI Key |
JNSUSASWYUZWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)C(=O)OC1CCCCC1)C(=O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


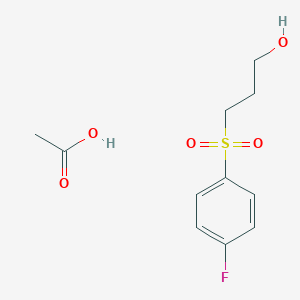
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
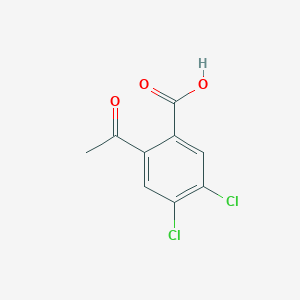

![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)
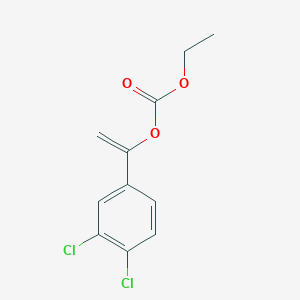

![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

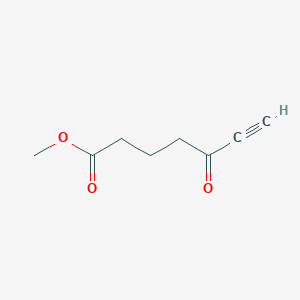
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)


